molecular formula C11H15NO B13057956 (2R,6r)-2-methyl-6-phenylmorpholine

(2R,6r)-2-methyl-6-phenylmorpholine

Cat. No.: B13057956
M. Wt: 177.24 g/mol
InChI Key: OEIVXYYFUJADLC-KOLCDFICSA-N
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Description

(2R,6r)-2-methyl-6-phenylmorpholine is a chemical compound with a unique structure that includes a morpholine ring substituted with a methyl group at the 2-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6r)-2-methyl-6-phenylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-methylmorpholine and phenylmagnesium bromide.

    Grignard Reaction: The phenylmagnesium bromide is reacted with 2-methylmorpholine under controlled conditions to introduce the phenyl group at the 6-position.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The process may also include automated purification systems to streamline the production.

Chemical Reactions Analysis

Types of Reactions

(2R,6r)-2-methyl-6-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,6r)-2-methyl-6-phenylmorpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2R,6r)-2-methyl-6-phenylmorpholine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-hydroxynorketamine: A metabolite of ketamine with antidepressant properties.

    (2R,6R)-2,6-dimethylmorpholine: A structurally similar compound with different substituents.

Uniqueness

(2R,6r)-2-methyl-6-phenylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2R,6R)-2-methyl-6-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m1/s1

InChI Key

OEIVXYYFUJADLC-KOLCDFICSA-N

Isomeric SMILES

C[C@@H]1CNC[C@H](O1)C2=CC=CC=C2

Canonical SMILES

CC1CNCC(O1)C2=CC=CC=C2

Origin of Product

United States

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